5-bromo-7-methyl-1H-1,2,3-benzotriazole
Übersicht
Beschreibung
5-bromo-7-methyl-1H-1,2,3-benzotriazole is a heterocyclic compound with the molecular formula C7H6BrN3. It is a derivative of benzotriazole, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 7th position on the benzotriazole ring.
Wirkmechanismus
Target of Action
The primary target of 5-bromo-7-methyl-1H-1,2,3-benzotriazole is copper and its alloys . The compound acts as a corrosion inhibitor, preventing undesirable surface reactions .
Mode of Action
This compound interacts with its targets by forming a stable coordination compound on the copper surface . This interaction results in the formation of a passive layer, consisting of a complex between copper and the compound . This layer inhibits the excessive corrosion of copper .
Biochemical Pathways
The compound’s ability to form a stable coordination compound on a copper surface suggests it may influence pathways related to metal ion homeostasis and redox reactions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of copper corrosion . By forming a stable coordination compound on the copper surface, the compound effectively inhibits undesirable surface reactions and protects the integrity of the metal .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness as a corrosion inhibitor can be affected by factors such as temperature, pH, and the presence of other ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-methyl-1H-1,2,3-benzotriazole typically involves the bromination of 7-methyl-1H-1,2,3-benzotriazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-7-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkyl halides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amino-substituted benzotriazole derivative .
Wissenschaftliche Forschungsanwendungen
5-bromo-7-methyl-1H-1,2,3-benzotriazole has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methyl-1H-1,2,3-benzotriazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-bromo-1H-1,2,3-benzotriazole: Lacks the methyl group, which affects its solubility and binding properties.
7-methyl-1H-1,2,3-benzotriazole: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
The bromine atom provides a site for further functionalization, while the methyl group influences its solubility and binding properties .
Biologische Aktivität
5-Bromo-7-methyl-1H-1,2,3-benzotriazole (BrMBT) is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of BrMBT, detailing its mechanisms of action, efficacy in various applications, and relevant case studies.
Structural Information
- Molecular Formula : CHBrN
- SMILES : CC1=CC(=CC2=NNN=C12)Br
- InChI : InChI=1S/C7H6BrN3/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10)
Target Interactions
BrMBT primarily interacts with copper and its alloys, forming stable coordination compounds that inhibit corrosion. This property is significant not only for industrial applications but also for its potential biological implications in metal ion homeostasis and redox reactions.
Biochemical Pathways
The formation of coordination compounds on copper surfaces suggests that BrMBT may influence biochemical pathways related to oxidative stress and metal ion regulation. This interaction can lead to cellular effects that may be leveraged in therapeutic contexts.
Antimicrobial Properties
BrMBT has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 12.5 to 25 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 12.5 - 25 |
Escherichia coli | 25 |
Pseudomonas fluorescens | 50 |
Anticancer Activity
Studies have indicated that BrMBT derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown effectiveness against breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications to the benzotriazole core can enhance anticancer efficacy.
Study on Antimicrobial Efficacy
In a comparative study, BrMBT derivatives were assessed for their antibacterial activity against multiple strains. The findings revealed that compounds with bulky hydrophobic groups exhibited significantly higher antibacterial potency compared to smaller derivatives. Notably, one derivative showed a 64% reduction in Entamoeba histolytica growth at a concentration of 50 µg/mL, outperforming traditional treatments like metronidazole .
Cancer Cell Line Inhibition
A recent investigation into the anticancer properties of BrMBT involved testing its derivatives on MCF-7 breast cancer cells. The results indicated that specific modifications to the benzotriazole structure enhanced the compound's ability to induce apoptosis in cancer cells. This study underscores the potential for developing new therapeutic agents based on BrMBT derivatives .
Eigenschaften
IUPAC Name |
6-bromo-4-methyl-2H-benzotriazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZVOWGMSCDYMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNN=C12)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354777-43-7 | |
Record name | 5-bromo-7-methyl-1H-1,2,3-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.